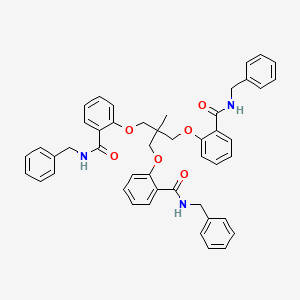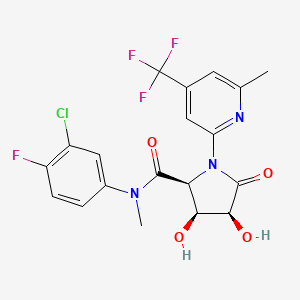
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is a chemical compound with a unique structure that includes an amino group, a methyl group, and a phenyl group attached to a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone typically involves the reaction of 3-amino-5-methyl-1-phenyl-2-pyrrolidinone with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to optimize yield and purity. The use of continuous flow reactors may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
科学的研究の応用
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
類似化合物との比較
(cis)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The cis isomer of the compound, which has different spatial arrangement of the substituents.
3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The non-stereoisomeric form of the compound.
Uniqueness: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different biological activities and chemical properties compared to its cis isomer and other similar compounds.
特性
CAS番号 |
4915-39-3 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
(3R,5R)-3-amino-5-methyl-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-8-7-10(12)11(14)13(8)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3/t8-,10-/m1/s1 |
InChIキー |
XGXDBLPZUSKNSA-PSASIEDQSA-N |
異性体SMILES |
C[C@@H]1C[C@H](C(=O)N1C2=CC=CC=C2)N |
正規SMILES |
CC1CC(C(=O)N1C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)



![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)




